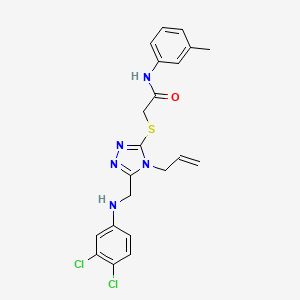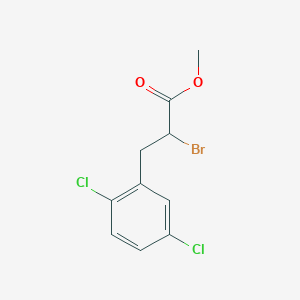![molecular formula C10H9F3N2OS B14948790 3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a heterocyclic compound that features a thiophene ring, a trifluoromethyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Heck reaction, where a thiophene halide reacts with an alkene in the presence of a palladium catalyst.
Addition of the trifluoromethyl group: This step can be accomplished using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) or trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one: This compound shares the thiophene ring but differs in the presence of a pyrrol-2-one ring instead of a pyrazole ring.
3-(Thiophen-2-yl)-1H-pyrazole: Similar to the target compound but lacks the trifluoromethyl group and the ethenyl linkage.
Uniqueness
3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the combination of the thiophene ring, trifluoromethyl group, and pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3N2OS |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
3-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
InChI |
InChI=1S/C10H9F3N2OS/c11-10(12,13)9(16)6-7(14-15-9)3-4-8-2-1-5-17-8/h1-5,15-16H,6H2/b4-3+ |
Clave InChI |
MPHFSIYFSXOZEZ-ONEGZZNKSA-N |
SMILES isomérico |
C1C(=NNC1(C(F)(F)F)O)/C=C/C2=CC=CS2 |
SMILES canónico |
C1C(=NNC1(C(F)(F)F)O)C=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)

![3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)

![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)

